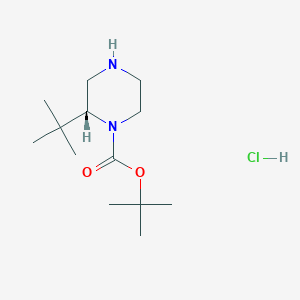

(R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H27ClN2O2 and its molecular weight is 278.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Stereoselective Hydroformylation

Methyl (2 R )-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, closely related to the compound , has been used in stereoselective hydroformylation. This process involves homogeneous transition-metal-catalysed reactions to produce important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Asymmetric Deprotonation

The compound has been involved in asymmetric deprotonation processes. For example, a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, including TERT-butyl 4- TERT-butylpiperazine-1-carboxylate, demonstrated high yield and selectivity. This methodology provided a route to chiral intermediates for synthesizing molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).

Chiral Auxiliary Applications

Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound similar in structure to the query compound, were used as an auxiliary and a chiral building block in dipeptide synthesis. It provided a route to prepare enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Vinylfluoro Group Transformation

The vinylfluoro group in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, an analogous compound, was transformed to synthesize pipecolic acid derivatives. This showcased the utility of the vinylfluoro group as an acetonyl cation equivalent (Purkayastha et al., 2010).

N-Deprotection in Synthesis

The compound has been used in N-deprotection, specifically with tert-butyl 2-(trifluoroacetylamino) esters. This process facilitated the synthesis of tert-butyl 2-amino carboxylates, highlighting its utility in complex organic synthesis (Albanese et al., 1997).

Antibacterial Activity Studies

In a study, the enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives were synthesized from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate and tested for antibacterial activities, demonstrating the compound's relevance in medicinal chemistry (Liu et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of action

Tert-butyl esters and piperazine derivatives are often used in synthetic organic chemistry as building blocks or intermediates . They can be used to synthesize a variety of organic compounds .

Mode of action

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . The polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .

Biochemical pathways

Tert-butyl esters and piperazine derivatives can be involved in various biosynthetic and biodegradation pathways .

Result of action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the storage temperature for this compound is recommended to be in an inert atmosphere at 2-8°C .

特性

IUPAC Name |

tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQLANUYQADSBC-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![1-(2,4-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2485084.png)

![N-(isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2485097.png)

![Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2485098.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2485100.png)